dimethyl 4,6-dibromoisophthalate
Overview
Description
Preparation Methods
Dimethyl 4,6-dibromoisophthalate can be synthesized through a multi-step process. One common method involves the Ullmann C-N coupling reaction, followed by hydrolysis of the carboxylic ester and intramolecular Friedel-Crafts acylation . The reaction conditions typically involve the use of potassium carbonate, 18-crown-6, and o-dichlorobenzene under nitrogen protection at elevated temperatures .
Chemical Reactions Analysis
Dimethyl 4,6-dibromoisophthalate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Coupling Reactions: It is often used in Ullmann-type coupling reactions to form more complex molecules.
Common reagents used in these reactions include potassium carbonate, 18-crown-6, and various organic solvents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 4,6-dibromoisophthalate has several applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl 4,6-dibromoisophthalate exerts its effects is not well-documented. it is known to participate in various chemical reactions that can lead to the formation of more complex molecules. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Comparison with Similar Compounds
Dimethyl 4,6-dibromoisophthalate can be compared to other similar compounds such as:
Dimethyl 4,6-dichloroisophthalate: Similar in structure but with chlorine atoms instead of bromine.
Dimethyl isophthalate: Lacks the bromine atoms and has different reactivity.
Dimethyl 4,6-diiodoisophthalate: Contains iodine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it suitable for specialized chemical synthesis .
Properties
IUPAC Name |
dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMQCGJPOCKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577780 | |
Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-77-1 | |
Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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